molecular formula C13H17ClN2O2 B565519 rac 4-Nitro Deprenyl Hydrochloride CAS No. 13571-00-1

rac 4-Nitro Deprenyl Hydrochloride

Cat. No. B565519
CAS RN: 13571-00-1
M. Wt: 268.741
InChI Key: QMZXXMVBTPEPMS-UHFFFAOYSA-N
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Description

Rac 4-Nitro Deprenyl Hydrochloride is a labeled 4-Nitrodeprenyl . It is a derivative of Deprenyl and acts as a monoamine oxidase-B inhibitor . This compound can be useful in treating diabetes, obesity, and/or cardiometabolic disorders such as hypertension, dyslipidemias, high blood pressure, and insulin resistance .

Scientific Research Applications

Environmental Contaminant Degradation

A study by Kitagawa, Kimura, and Kamagata (2004) explored the genetic basis of the degradation of p-Nitrophenol (4-NP), a known environmental contaminant used in medicine and pesticide manufacturing. The research identified a novel 4-NP degradation gene cluster in Rhodococcus opacus SAO101, suggesting potential applications in environmental bioremediation (Kitagawa et al., 2004).

Structural Characterization in Chemistry

Thoß, Seidel, Oppel, and Feigel (2010) conducted a study on the structural characterization of racemic forms of 1,1′-bi-(2-naphthol) monopivalate and its 6-nitro derivative, providing insights into molecular structures that are crucial for understanding chemical reactions and designing new compounds (Thoß et al., 2010).

Neuroprotective Applications

Research by Hara et al. (2006) discussed the neuroprotective properties of R-(-)-Deprenyl, a related compound to rac 4-Nitro Deprenyl Hydrochloride. This compound was shown to prevent certain cell death pathways in neurological disorders, suggesting potential therapeutic applications in neurodegenerative diseases (Hara et al., 2006).

Estrogen Receptor Research

Chae, Gibson, and Korach (1991) investigated the estrogen receptor stereochemistry, focusing on the binding affinity and biological activity of different compounds, including racemic mixtures. This research contributes to our understanding of hormonal interactions at the molecular level, which could be relevant in designing targeted therapies for hormonal disorders (Chae et al., 1991).

Radiopharmaceutical Development

Cohien et al. (1989) explored the preparation and properties of specific racemic compounds for potential use as radiopharmaceuticals. This research indicates the role of rac 4-Nitro Deprenyl Hydrochloride derivatives in developing diagnostic tools and treatments in nuclear medicine (Cohien et al., 1989).

Mechanism of Action

Target of Action

The primary target of rac 4-Nitro Deprenyl Hydrochloride is the B-isoform of monoamine oxidase (MAO-B) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine and serotonin in the brain.

Mode of Action

rac 4-Nitro Deprenyl Hydrochloride acts as a selective and irreversible inhibitor of the MAO-B enzyme . By inhibiting this enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain. This can lead to enhanced neurotransmission and improved neurological function .

Biochemical Pathways

The inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride affects several biochemical pathways. It increases the concentration of monoamine neurotransmitters in the synaptic cleft, enhancing neurotransmission . Additionally, it may have neuroprotective properties, potentially preventing the toxicity of certain selective neurotoxins .

Pharmacokinetics

As a derivative of deprenyl, it may share similar pharmacokinetic properties, including good absorption and distribution in the body .

Result of Action

The increased availability of monoamine neurotransmitters resulting from the inhibition of the MAO-B enzyme by rac 4-Nitro Deprenyl Hydrochloride can lead to improved neurological function. This can be beneficial in the treatment of conditions such as cardiometabolic disorders, diabetes, and obesity .

properties

IUPAC Name

N-methyl-1-(4-nitrophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-4-9-14(3)11(2)10-12-5-7-13(8-6-12)15(16)17;/h1,5-8,11H,9-10H2,2-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZXXMVBTPEPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)[N+](=O)[O-])N(C)CC#C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858183
Record name N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 4-Nitro Deprenyl Hydrochloride

CAS RN

13571-00-1
Record name N-Methyl-N-[1-(4-nitrophenyl)propan-2-yl]prop-2-yn-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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